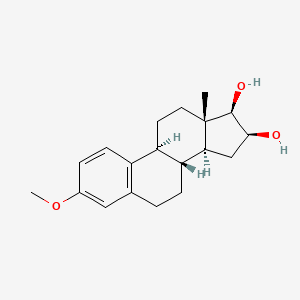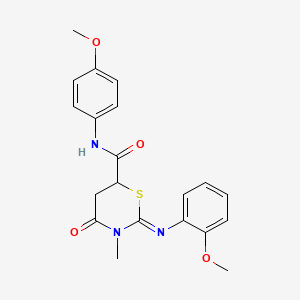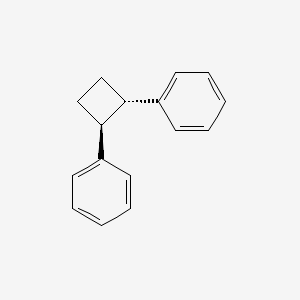
(1S,2S)-1,2-diphenylcyclobutane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1S,2S)-1,2-Diphenylcyclobutane is an organic compound characterized by a cyclobutane ring substituted with two phenyl groups at the 1 and 2 positions This compound is notable for its stereochemistry, where both phenyl groups are positioned on the same side of the cyclobutane ring, giving it a unique three-dimensional structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1S,2S)-1,2-diphenylcyclobutane typically involves the photochemical cycloaddition of stilbene derivatives. This reaction is carried out under ultraviolet light, which induces the formation of the cyclobutane ring. The reaction conditions often include the use of solvents like benzene or toluene and can be performed at room temperature.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the photochemical cycloaddition process. This would require large-scale photoreactors and efficient purification techniques to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions: (1S,2S)-1,2-Diphenylcyclobutane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form diketones or other oxygenated derivatives.
Reduction: Reduction reactions can convert it into more saturated hydrocarbons.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the phenyl rings.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Friedel-Crafts alkylation or acylation reactions using aluminum chloride (AlCl3) as a catalyst.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield diketones, while substitution reactions can produce various phenyl-substituted derivatives.
Scientific Research Applications
(1S,2S)-1,2-Diphenylcyclobutane has several applications in scientific research:
Chemistry: It is used as a model compound to study stereochemistry and photochemical reactions.
Biology: Its derivatives are investigated for potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It can be used in the synthesis of complex organic molecules and materials science.
Mechanism of Action
The mechanism of action of (1S,2S)-1,2-diphenylcyclobutane involves its interaction with various molecular targets and pathways. For instance, its photochemical properties allow it to absorb ultraviolet light and undergo cycloaddition reactions, forming new chemical bonds. This property is exploited in synthetic organic chemistry to create complex molecular structures.
Comparison with Similar Compounds
(1R,2R)-1,2-Diphenylcyclobutane: The enantiomer of (1S,2S)-1,2-diphenylcyclobutane, with similar chemical properties but different stereochemistry.
1,2-Diphenylethane: A structurally similar compound with a single bond between the phenyl groups instead of a cyclobutane ring.
1,2-Diphenylcyclohexane: A larger ring structure with similar phenyl substitutions.
Uniqueness: this compound is unique due to its specific stereochemistry and the presence of a cyclobutane ring, which imparts distinct chemical and physical properties compared to its analogs. Its ability to undergo photochemical reactions makes it particularly valuable in synthetic organic chemistry.
Properties
Molecular Formula |
C16H16 |
|---|---|
Molecular Weight |
208.30 g/mol |
IUPAC Name |
[(1S,2S)-2-phenylcyclobutyl]benzene |
InChI |
InChI=1S/C16H16/c1-3-7-13(8-4-1)15-11-12-16(15)14-9-5-2-6-10-14/h1-10,15-16H,11-12H2/t15-,16-/m1/s1 |
InChI Key |
AERGGMDNGDDGPI-HZPDHXFCSA-N |
Isomeric SMILES |
C1C[C@@H]([C@H]1C2=CC=CC=C2)C3=CC=CC=C3 |
Canonical SMILES |
C1CC(C1C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{3-[(1Z)-1-{2-[hydroxy(diphenyl)acetyl]hydrazinylidene}ethyl]phenyl}cyclohexanecarboxamide](/img/structure/B13821663.png)
![4-[(4-{(Z)-[1-(4-fluorophenyl)-4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene]methyl}-2-iodophenoxy)methyl]benzoic acid](/img/structure/B13821668.png)
![L-Ornithine,n5-[imino(nitroamino)methyl]-n2-[(3-methyl-8-quinolinyl)sufonyl-](/img/structure/B13821675.png)
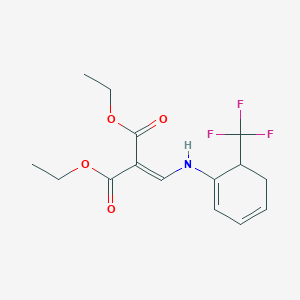
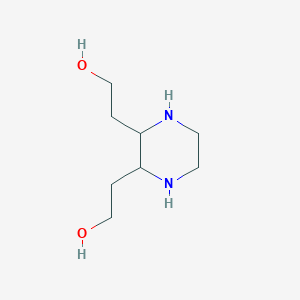
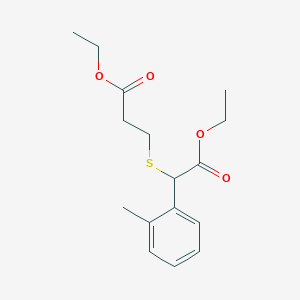
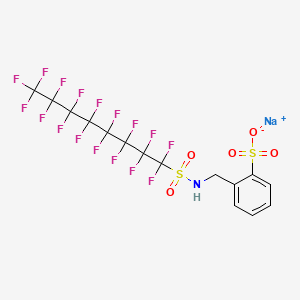
![Propan-2-yl {[3-cyano-4-phenyl-6-(thiophen-2-yl)pyridin-2-yl]sulfanyl}acetate](/img/structure/B13821712.png)


![2-{[5-(2-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,4-dimethylphenyl)acetamide](/img/structure/B13821719.png)
![N'-[(1Z)-3,4-dihydronaphthalen-1(2H)-ylidene]-2-hydroxy-2,2-diphenylacetohydrazide](/img/structure/B13821731.png)
